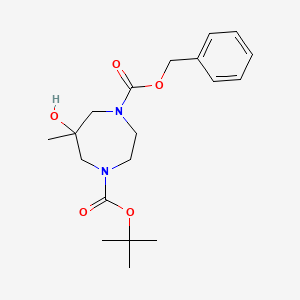

O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate

Description

O4-Benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate is a chiral diazepane derivative widely recognized as a key intermediate in synthesizing suvorexant, a dual orexin receptor antagonist used to treat insomnia . The compound features a seven-membered 1,4-diazepane ring substituted with a benzyloxycarbonyl (Cbz) group at the O4 position, a tert-butoxycarbonyl (Boc) group at O1, and a hydroxyl-methyl moiety at the 6-position. Its molecular flexibility and stereochemical complexity make it critical for enantioselective drug synthesis. The compound’s synthesis often involves chiral stationary phase HPLC resolution or asymmetric catalytic methods, as highlighted in the work of Coleman and Wallace .

Properties

Molecular Formula |

C19H28N2O5 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C19H28N2O5/c1-18(2,3)26-17(23)21-11-10-20(13-19(4,24)14-21)16(22)25-12-15-8-6-5-7-9-15/h5-9,24H,10-14H2,1-4H3 |

InChI Key |

ZMRVFBHGCQUKLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate

Stepwise Synthetic Route

Based on detailed synthetic protocols from the Royal Society of Chemistry supporting information and related literature on 1,4-diazepane derivatives, the preparation can be summarized as follows:

Synthesis of the 1,4-Diazepane Core

- Starting from appropriate diamine precursors, the seven-membered diazepane ring is formed via intramolecular cyclization.

- For example, tert-butyl (3-bromopropyl)carbamate is synthesized by Boc protection of 3-bromopropylamine hydrobromide, followed by cyclization steps to form the diazepane ring.

Protection of Carboxylate Groups

- The carboxylate groups at positions 1 and 4 are protected selectively:

- The 1-position carboxylate is protected as a tert-butyl ester.

- The 4-position carboxylate is protected as a benzyl ester.

- Protection is typically carried out using tert-butyl chloroformate and benzyl bromide or benzyl alcohol derivatives under basic conditions.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of amine | Boc2O, triethylamine, CH2Cl2, 0 °C to RT, 16 h | 70-80 | Formation of tert-butyl carbamate |

| Cyclization to diazepane | Intramolecular nucleophilic substitution, heating | 60-75 | Seven-membered ring formation |

| Hydroxy-methyl substitution | Methylation reagents (e.g., methyl iodide), base | 50-65 | Introduction of 6-methyl and hydroxy |

| Ester protection (benzyl) | Benzyl bromide, base (NaH or K2CO3), DMF, RT | 65-80 | Benzyl ester formation at O4 position |

Yields are approximate and depend on reaction scale and purification methods.

Purification and Characterization

- Purification is commonly achieved via flash column chromatography using hexanes/ethyl acetate gradients.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and ester protections.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Infrared Spectroscopy (IR): Identifies characteristic ester and hydroxy functional groups.

Analysis of Preparation Methods

Advantages

- The stepwise approach allows for selective functionalization and protection, minimizing side reactions.

- Use of tert-butyl and benzyl protecting groups facilitates orthogonal deprotection strategies in downstream synthesis.

- The synthetic route is adaptable for analog synthesis by modifying substituents on the diazepane ring.

Challenges

- Seven-membered ring formation can be less efficient due to ring strain and competing side reactions.

- Regioselective substitution at the 6-position requires precise control of reaction conditions to avoid over-alkylation or side products.

- Protection steps require careful stoichiometric control to prevent multiple esterifications.

Optimization Strategies

- Use of mild bases and controlled temperature profiles to enhance selectivity.

- Employing protecting group strategies that allow for facile removal without affecting the diazepane ring.

- Monitoring reaction progress by TLC and NMR to optimize reaction times.

Summary Table of Key Synthetic Steps

| Synthetic Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Boc protection of amine | Boc2O, NEt3, CH2Cl2, 0 °C to RT | Protect amine as tert-butyl carbamate | 70-80 |

| Diazepane ring cyclization | Heating, intramolecular substitution | Formation of 1,4-diazepane ring | 60-75 |

| 6-Hydroxy-6-methyl substitution | Methyl iodide or equivalent, base | Introduce hydroxy and methyl groups | 50-65 |

| Benzyl ester protection at O4 | Benzyl bromide, base, DMF | Protect carboxylate as benzyl ester | 65-80 |

Chemical Reactions Analysis

Types of Reactions

O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the alcohols.

Scientific Research Applications

O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Molecular weight is estimated based on structurally similar compounds in .

Commercial Availability and Purity

Biological Activity

O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of functional groups conducive to interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-benzyl 4-(tert-butyl) 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

- CAS Number : 1823776-25-5

- Molecular Formula : C18H26N2O5

- Molecular Weight : 342.41 g/mol

- Physical Form : Liquid

- Purity : 95% .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The compound's diazepane ring is known for its interaction with neurotransmitter receptors, particularly in the central nervous system. This interaction can lead to anxiolytic and sedative effects.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.5 to 2.0 mg/mL .

Antioxidant Properties

The antioxidant capacity of this compound is notable due to its ability to scavenge free radicals. In vitro assays utilizing DPPH and ABTS methods have demonstrated that related compounds can significantly reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several diazepane derivatives against common pathogens. The results indicated that O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane exhibited a significant reduction in bacterial growth at concentrations as low as 0.75 mg/mL . This finding supports its potential use in developing new antimicrobial agents.

Study on Antioxidant Activity

Another investigation focused on the antioxidant properties of related diazepane compounds found that they effectively reduced oxidative stress in neuronal cell lines. The study utilized a combination of in vitro assays and cellular models to demonstrate that these compounds could mitigate damage caused by reactive oxygen species (ROS) .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.